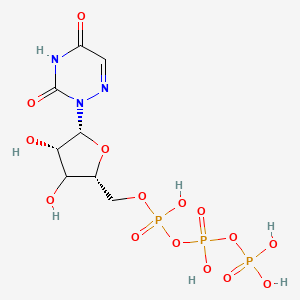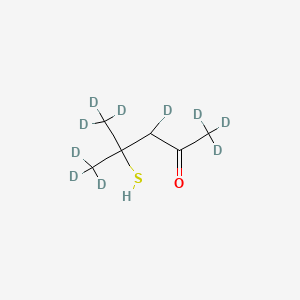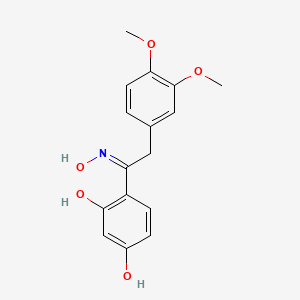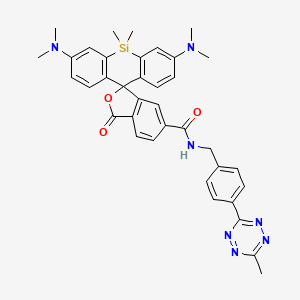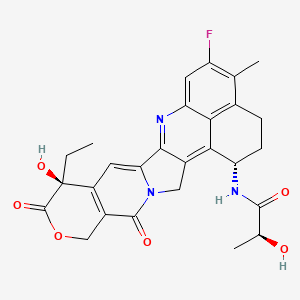
ddTTP|AS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxythymidine-5’-triphosphate (ddTTP): is a synthetic analogue of thymidine triphosphate (TTP). It is characterized by the absence of hydroxyl groups at both the 2’ and 3’ positions on the ribose sugar, which distinguishes it from its natural counterpart . This modification makes ddTTP a crucial tool in molecular biology, particularly in DNA sequencing and polymerase chain reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ddTTP involves the selective removal of hydroxyl groups from thymidine triphosphate. This is typically achieved through a series of chemical reactions that include protection and deprotection steps to ensure the selective removal of the hydroxyl groups without affecting other functional groups .
Industrial Production Methods: Industrial production of ddTTP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production is often carried out in controlled environments to prevent contamination and degradation of the compound .
化学反应分析
Types of Reactions: ddTTP primarily undergoes chain-termination reactions during DNA synthesis. This is due to the absence of the 3’ hydroxyl group, which prevents the formation of phosphodiester bonds necessary for DNA chain elongation .
Common Reagents and Conditions: The incorporation of ddTTP into DNA strands is facilitated by DNA polymerases in the presence of other deoxynucleotides. The reaction conditions typically include a buffered solution with magnesium ions, which are essential for the activity of DNA polymerases .
Major Products: The major product of reactions involving ddTTP is a terminated DNA strand. This property is exploited in Sanger sequencing, where the incorporation of ddTTP results in the generation of DNA fragments of varying lengths, each terminating at a thymidine residue .
科学研究应用
Chemistry: In chemistry, ddTTP is used as a chain-terminating inhibitor in DNA synthesis. This property is utilized in various biochemical assays and molecular biology techniques .
Biology: In biological research, ddTTP is employed in DNA sequencing methods, particularly the Sanger method. It is also used in studies involving DNA polymerase activity and fidelity .
Medicine: In medical research, ddTTP is used to study genetic mutations and polymorphisms. It is also used in diagnostic applications, including the detection of viral and bacterial pathogens through sequencing .
Industry: In the biotechnology industry, ddTTP is used in the production of sequencing kits and reagents. It is also employed in the development of new sequencing technologies and methodologies .
作用机制
The mechanism of action of ddTTP involves its incorporation into a growing DNA strand by DNA polymerase. Due to the absence of the 3’ hydroxyl group, the incorporation of ddTTP results in the termination of DNA synthesis. This property is exploited in DNA sequencing to generate DNA fragments of varying lengths, which can then be separated and analyzed to determine the DNA sequence .
相似化合物的比较
- 2’,3’-Dideoxyadenosine-5’-triphosphate (ddATP)
- 2’,3’-Dideoxycytidine-5’-triphosphate (ddCTP)
- 2’,3’-Dideoxyguanosine-5’-triphosphate (ddGTP)
Comparison: Like ddTTP, these compounds are also dideoxynucleotides and function as chain-terminating inhibitors of DNA polymerase. each of these compounds corresponds to a different nucleotide base (adenine, cytosine, guanine, and thymine, respectively). The unique feature of ddTTP is its specificity for thymidine residues, which makes it particularly useful in sequencing applications where precise termination at thymidine residues is required .
属性
分子式 |
C10H17N2O12P3S |
|---|---|
分子量 |
482.24 g/mol |
IUPAC 名称 |
[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O12P3S/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17)/t7-,8+,27?/m0/s1 |
InChI 键 |
FAQQERCUPGTTIG-RZGVPLDQSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)

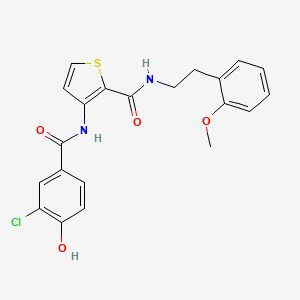
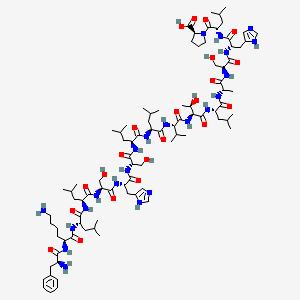
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
